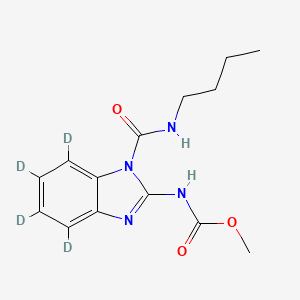

Benomyl-d4 (benzimidazole-4,5,6,7-d4)

描述

Historical Context and Evolution of Benzimidazole (B57391) Derivatives in Scientific Inquiry

The scientific journey of benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, began with its discovery during research into vitamin B12, where its core structure is found as a ligand for the cobalt atom. ihmc.uswikipedia.org As early as 1944, it was hypothesized that the purine-like structure of benzimidazoles could confer significant biological activity. ijarsct.co.in This spurred broader investigation, and by the 1950s, the benzimidazole ring had captured considerable attention in medicinal chemistry. researchgate.net

A pivotal moment came in 1961 with the introduction of Thiabendazole, the first benzimidazole derivative used as an anthelmintic agent. ijarsct.co.in This breakthrough paved the way for the development of a wide range of derivatives with improved efficacy and a broader spectrum of action. ijarsct.co.in In 1967, the American company DuPont developed Benomyl (B1667996), a systemic fungicide that would become widely used in agriculture. researchgate.net Over the subsequent decades, the benzimidazole scaffold has proven to be a remarkably versatile platform for drug discovery, leading to the development of numerous commercially significant compounds. nih.gov These include:

Anthelmintics: Mebendazole, Albendazole, and Fenbendazole, which act by selectively binding to the β-tubulin of parasites, thereby inhibiting microtubule polymerization. wikipedia.orgijarsct.co.in

Fungicides: Benomyl and Carbendazim (B180503), which share a similar mechanism of action against fungal tubulin. wikipedia.orgnih.gov

Proton Pump Inhibitors: Omeprazole and Lansoprazole. ijarsct.co.in

Antihypertensives: Telmisartan and Candesartan. wikipedia.org

Antihistamines: Astemizole and Mizolastine. wikipedia.org

The extensive research into this class of compounds has confirmed that modifications to the benzimidazole nucleus can systematically tune their biological activity, making them a subject of continuous scientific inquiry. ihmc.usresearchgate.net

Fundamental Principles and Applications of Stable Isotope Labeling in Chemical Biology and Environmental Sciences

Stable isotope labeling is a powerful technique that involves the substitution of one or more atoms in a molecule with their non-radioactive (stable) isotopes. Common stable isotopes used in research include deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O). diagnosticsworldnews.com The fundamental principle behind this technique is that labeled molecules are chemically identical to their unlabeled counterparts but possess a greater mass. metwarebio.com This mass difference allows them to be distinguished and traced using mass-sensitive analytical instruments like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.com

Applications in Chemical Biology:

Metabolic Flux Analysis (MFA): SIL compounds are used to trace the journey of atoms through complex metabolic networks, such as glycolysis and the citric acid cycle. creative-proteomics.comnih.gov This provides invaluable insights into cellular metabolism and the regulation of biochemical pathways. creative-proteomics.comsilantes.com

Quantitative Proteomics: In techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media containing "heavy" labeled amino acids. metwarebio.com This allows for the precise quantification of thousands of proteins between different cell populations by comparing the mass spectral peak intensities of the labeled and unlabeled peptides. metwarebio.com

Structural Biology: The incorporation of stable isotopes can enhance signals in NMR spectroscopy, aiding in the determination of the three-dimensional structures of complex biomolecules like proteins and nucleic acids. silantes.com

Applications in Environmental Sciences:

Pollutant Tracing: SIL molecules serve as tracers to monitor the movement, degradation, and fate of contaminants in soil, water, and air. solubilityofthings.comadesisinc.com This is vital for assessing environmental impact and developing remediation strategies. adesisinc.com

Biogeochemical Cycle Research: Scientists use stable isotopes to study the cycling of essential nutrients like carbon and nitrogen through ecosystems, providing a deeper understanding of environmental health and microbial activity. silantes.comsolubilityofthings.com

Food Web Analysis: The isotopic signatures of organisms can reveal their diet and trophic level, allowing researchers to map energy flow through complex ecological food webs. solubilityofthings.com

Source Tracking: Isotopic analysis can help identify the origins of pollutants or natural resources, such as determining whether nitrogen in a food crop comes from synthetic fertilizers or natural soil processes. solubilityofthings.com

Distinctive Advantages of Deuterium Substitution in Chemical Tracers and Analytical Standards

Among the stable isotopes, deuterium (²H or D), the heavy isotope of hydrogen, offers unique advantages that have made it a widely used tool in chemical and biological research. nih.gov

The Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-protium (C-H) bond. nih.govwikipedia.org Consequently, chemical reactions that involve the cleavage of this bond proceed more slowly for the deuterated molecule. This phenomenon, known as the KIE, is a significant advantage in drug design. researchgate.net By selectively replacing hydrogen with deuterium at sites of metabolic attack, the metabolic breakdown of a drug can be slowed, potentially improving its pharmacokinetic profile and enhancing its therapeutic efficacy. nih.govresearchgate.net The approval of the first deuterated drug, deutetrabenazine, by the FDA in 2017 highlighted the success of this strategy. researchgate.net

Ideal Internal Standards: In quantitative analysis, particularly in chromatography coupled with mass spectrometry, deuterated compounds are considered the gold standard for use as internal standards. nih.gov An ideal internal standard behaves identically to the analyte of interest during sample extraction, cleanup, and chromatographic separation but is clearly distinguishable by the mass spectrometer. Deuterated standards co-elute with the unlabeled analyte, but their higher mass allows for separate detection, enabling highly accurate and precise quantification by correcting for sample loss and matrix-induced signal suppression or enhancement. nih.gov

Non-Radioactive Tracer: Unlike the radioactive hydrogen isotope tritium (B154650) (³H), deuterium is stable and non-radioactive. nih.gov This makes it exceptionally safe for a broad range of applications, including metabolic studies in humans, without the concerns and handling requirements associated with radioactivity. diagnosticsworldnews.comnih.gov

Conservative Environmental Tracer: Deuterated water (D₂O) is an effective tracer in hydrological studies to track the movement of groundwater, as its chemical and physical properties are very similar to that of normal water, ensuring it moves conservatively through the system. usgs.gov

Rationale for the Academic Investigation of Benomyl-d4 (benzimidazole-4,5,6,7-d4) as a Research Probe

Benomyl is a broad-spectrum systemic fungicide that has been extensively used in agriculture to control a wide variety of diseases on fruits, nuts, vegetables, and field crops. mdpi.com Its primary mode of action is the inhibition of microtubule assembly in fungal cells, and in environmental and biological systems, it is known to degrade to the more stable and also fungitoxic compound, carbendazim. researchgate.netnih.gov Given its widespread application, there is a significant scientific and regulatory need to accurately monitor its presence, persistence, and transformation in various environmental and biological matrices.

The rationale for the synthesis and academic investigation of Benomyl-d4 (benzimidazole-4,5,6,7-d4) is directly linked to the analytical challenges posed by its parent compound. Benomyl-d4 serves as an invaluable research probe for several key reasons:

Quantitative Analysis: The primary application of Benomyl-d4 is as an internal standard for quantitative analysis using isotope dilution mass spectrometry, typically with LC-MS/MS. When analyzing complex samples like soil, water, or food products, matrix effects can significantly interfere with measurement accuracy. By adding a known amount of Benomyl-d4 to the sample at the beginning of the analytical process, any loss of analyte during sample preparation or signal fluctuation during analysis will affect both the labeled standard and the unlabeled analyte equally. The ratio of their signals remains constant, allowing for highly accurate and precise quantification of the native benomyl present in the sample.

Metabolism and Degradation Studies: Benomyl-d4 enables researchers to trace the metabolic and environmental fate of benomyl with high specificity. By introducing the labeled compound into a biological system (e.g., a plant or cell culture) or an environmental microcosm (e.g., a soil sample), scientists can unambiguously track its uptake, transport, and transformation into metabolites like carbendazim. The deuterium label allows the administered compound and its subsequent products to be distinguished from any pre-existing, unlabeled benomyl or carbendazim in the system.

Environmental Fate and Transport: Using Benomyl-d4 allows for precise studies on the persistence and movement of the fungicide in different environmental compartments. It can be used in controlled experiments to measure degradation rates in soil and water and to study leaching and runoff potential without interference from background contamination.

Below is a table summarizing the key chemical properties of Benomyl and its deuterated analogue.

| Property | Benomyl | Benomyl-d4 (benzimidazole-4,5,6,7-d4) |

| Chemical Formula | C₁₄H₁₈N₄O₃ | C₁₄H₁₄D₄N₄O₃ |

| Molar Mass | 290.32 g/mol | 294.34 g/mol |

| Appearance | White crystalline solid | White crystalline solid |

| Synonyms | Methyl 1-(butylcarbamoyl)benzimidazol-2-ylcarbamate | N/A |

| Key Application | Systemic Fungicide | Internal Standard, Research Tracer |

This is an interactive data table. You can sort and filter the data as needed.

Overview of Key Research Paradigms Explored Through Benomyl-d4 Applications

The availability of Benomyl-d4 facilitates several key research paradigms aimed at understanding the behavior and impact of the parent fungicide. The use of this labeled compound is central to generating high-quality, reliable data in these fields.

Environmental Monitoring and Food Safety: A primary research application is the development and validation of robust analytical methods for detecting benomyl residues in agricultural commodities and environmental samples. Regulatory bodies worldwide set maximum residue limits (MRLs) for pesticides in food. Research laboratories utilize Benomyl-d4 as an internal standard to ensure their methods meet the stringent requirements for accuracy and precision needed to enforce these regulations and protect public health.

Toxicological Mechanism Studies: Benomyl has been shown to induce oxidative stress and apoptosis in certain cell lines. nih.gov While this article does not detail safety profiles, the tools used to study these mechanisms are relevant. In in vitro neurotoxicity or developmental toxicity studies, Benomyl-d4 can be used to accurately quantify the cellular uptake and subcellular distribution of the compound. This allows researchers to correlate specific cellular concentrations with observed biological effects, such as the inhibition of microtubule formation, providing a clearer understanding of its molecular mechanisms of action. nih.gov

Fungicide Efficacy and Uptake: In plant pathology and agricultural science, Benomyl-d4 can be employed to study the systemic uptake, translocation, and distribution of the fungicide within plants. researchgate.net This knowledge is crucial for optimizing application methods to enhance disease control efficacy while minimizing environmental release. It also allows for investigation into the mechanisms of fungicide resistance, where impaired uptake or enhanced metabolism by the target fungus could be quantified using the labeled tracer.

Structure

3D Structure

属性

分子式 |

C14H18N4O3 |

|---|---|

分子量 |

294.34 g/mol |

IUPAC 名称 |

methyl N-[1-(butylcarbamoyl)-4,5,6,7-tetradeuteriobenzimidazol-2-yl]carbamate |

InChI |

InChI=1S/C14H18N4O3/c1-3-4-9-15-13(19)18-11-8-6-5-7-10(11)16-12(18)17-14(20)21-2/h5-8H,3-4,9H2,1-2H3,(H,15,19)(H,16,17,20)/i5D,6D,7D,8D |

InChI 键 |

RIOXQFHNBCKOKP-KDWZCNHSSA-N |

手性 SMILES |

[2H]C1=C(C(=C2C(=C1[2H])N=C(N2C(=O)NCCCC)NC(=O)OC)[2H])[2H] |

规范 SMILES |

CCCCNC(=O)N1C2=CC=CC=C2N=C1NC(=O)OC |

产品来源 |

United States |

Synthetic Methodologies and Isotopic Fidelity of Benomyl D4

Advanced Strategies for Deuterium (B1214612) Incorporation into Complex Organic Scaffolds

The introduction of deuterium into complex molecules like Benomyl (B1667996), which is built on a benzimidazole (B57391) core, requires sophisticated chemical strategies. These methods aim for high efficiency, regioselectivity, and isotopic enrichment to ensure the final product meets stringent quality standards.

Hydrogen-Deuterium Exchange (HDE) is a powerful method for introducing deuterium into organic molecules. For benzimidazole systems, achieving regioselectivity—the specific replacement of hydrogen atoms at the 4, 5, 6, and 7 positions—is crucial. This is often accomplished through catalyzed reactions where the catalyst directs the exchange to specific C-H bonds.

Research has demonstrated that the imidazole (B134444) ring itself can direct the H-D exchange. The C2 proton of an imidazole ring, for instance, can be exchanged with a deuteron (B1233211) by incubation in deuterium oxide (D₂O), with the reaction kinetics being influenced by the charge on the ring. nih.govnih.gov While this applies to the imidazole portion, deuterating the fused benzene (B151609) ring requires different approaches. Ruthenium-catalyzed methods have been shown to be effective for regiospecific H/D exchange using D₂O as the deuterium source. rsc.org In these transformations, existing functional groups on the molecule can act as directing groups, guiding the catalyst to activate adjacent C-H bonds for exchange. rsc.org For the benzimidazole scaffold, the inherent electronic properties of the heterocyclic system guide the deuteration to the benzene ring positions, although achieving specific labeling at only the 4,5,6,7-positions requires careful optimization of catalysts and reaction conditions.

Catalytic methods are central to achieving high isotopic enrichment in specific molecular positions. Transition metal catalysts, particularly those based on ruthenium and palladium, are highly effective for hydrogen isotope exchange (HIE). nih.govboehringer-ingelheim.com Ruthenium nanoparticles (RuNp) have been shown to catalyze deuteration on various N-heterocycles, including benzimidazoles, with very high levels of deuterium incorporation. nih.gov These reactions typically use deuterium gas (D₂) or heavy water (D₂O) as the isotopic source and can achieve high isotopic enrichment even on complex drug molecules. rsc.orgnih.gov

For example, ruthenium nanocatalysis can effectively deuterate carbon centers in both α and β positions relative to the nitrogen atoms in benzimidazoles, achieving isotopic enrichment as high as 98%. nih.gov Similarly, palladium nanoparticles (PdNp) have proven to be efficient HIE catalysts for labeling benzylic positions, demonstrating the versatility of nanoparticle-based catalysis in isotopic labeling. boehringer-ingelheim.com The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical for controlling the specific placement of deuterium atoms on the benzimidazole ring of a precursor molecule.

Biocatalytic methods also represent an advanced strategy for specific isotopic placement. researchgate.netnih.gov These techniques use enzymes that can perform stereoselective deuteration, often using D₂O as the deuterium source in conjunction with a clean reductant like H₂. researchgate.netnih.gov While more commonly applied to introduce chirality, these enzymatic systems offer a pathway for highly specific deuteration under mild, ambient conditions. nih.gov

The synthesis of Benomyl-d4 involves a multi-step process where deuteration is performed on a key precursor before the final molecule is assembled. The general synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent. researchgate.net

For Benomyl-d4, the logical pathway involves:

Synthesis of a Deuterated Precursor : The core of the synthesis is the preparation of 4,5,6,7-tetradeutero-1,2-diaminobenzene. This would likely be achieved via a catalytic H-D exchange reaction on commercially available 1,2-diaminobenzene using a suitable catalyst (e.g., Ruthenium) and a deuterium source like D₂O.

Ring Formation : The deuterated 1,2-diaminobenzene-d4 is then reacted with a precursor that provides the C2 atom and its substituent. In the case of Benomyl, this involves a reaction that ultimately leads to the formation of Carbendazim-d4 (B20407) (methyl benzimidazol-2-ylcarbamate-d4).

Final Functionalization : The final step is the N-alkylation of the Carbendazim-d4 intermediate at the N1 position of the benzimidazole ring with a butyl isocyanate group to yield the final product, Benomyl-d4.

This precursor-based approach ensures that the deuterium labels are locked into the stable aromatic ring system early in the synthesis, preventing their loss in subsequent reaction steps.

Isotopic Purity Enhancement and Enrichment Techniques in Benomyl-d4 Synthesis

Achieving high isotopic purity is essential for isotopically labeled standards. After the synthesis, the product is often a mixture of isotopologues (molecules that differ only in their isotopic composition). Several techniques are employed to enhance the isotopic enrichment of the desired Benomyl-d4.

Isotope separation techniques can be based on small differences in physical properties caused by the mass difference between isotopes. wikipedia.org For deuterated compounds, methods like fractional distillation of suitable intermediates can be employed, although this is more common for separating light compounds. wikipedia.org More frequently, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or preparative gas chromatography (GC) are used to separate the desired deuterated compound from its less-deuterated or non-deuterated counterparts.

Furthermore, the enrichment process can be driven by using highly enriched starting materials. For example, using D₂O with an enrichment of >99% and driving the H-D exchange reactions to completion can maximize the deuterium incorporation in the precursor molecules. rsc.org Laser-based methods have also been developed for deuterium enrichment, involving the selective decomposition of specific organic molecules to yield products enriched in deuterium. iaea.orgiaea.org

The table below summarizes common techniques used for isotopic enrichment.

| Technique | Principle | Applicability to Benomyl-d4 Synthesis |

| Fractional Distillation | Separation based on small differences in boiling points of isotopologues. wikipedia.org | Applicable to volatile liquid precursors or intermediates. |

| Chromatography (HPLC, GC) | Separation based on differential partitioning between a mobile and stationary phase. | Commonly used for purification of the final Benomyl-d4 product. |

| Use of Enriched Reagents | Maximizing isotopic incorporation by using sources like >99% D₂O or D₂ gas. rsc.org | A fundamental strategy applied during the deuteration step of the precursor. |

| Laser Isotope Separation | Selective excitation and reaction of molecules containing the desired isotope. google.com | An advanced, though less common, method for precursor enrichment. iaea.orgiaea.org |

Spectroscopic Verification of Deuteration Position and Extent in Benomyl-d4

NMR spectroscopy is the most definitive method for determining the exact position of deuterium atoms in a molecule. The analysis relies on comparing the ¹H NMR and ²H (Deuterium) NMR spectra.

¹H NMR Analysis : In the ¹H NMR spectrum of successfully synthesized Benomyl-d4, the signals corresponding to the protons at positions 4, 5, 6, and 7 of the benzimidazole ring should be absent or significantly diminished. The presence of the other expected proton signals (e.g., from the butyl chain and the methyl group) confirms the integrity of the rest of the molecule.

²H NMR Analysis : The ²H NMR spectrum will show signals at chemical shifts corresponding to the positions where deuterium has been incorporated. For Benomyl-d4, a signal or group of signals would be expected in the aromatic region, confirming that deuteration occurred on the benzene portion of the benzimidazole ring.

¹³C NMR Analysis : The ¹³C NMR spectrum can also provide evidence of deuteration. Carbon atoms bonded to deuterium exhibit a characteristic splitting pattern (due to C-D coupling) and are often observed at a slightly upfield chemical shift compared to carbons bonded to protons. The signals for C4, C5, C6, and C7 would show these effects.

The extent of deuteration (isotopic enrichment) can be calculated by integrating the residual proton signals in the ¹H NMR spectrum and comparing them to the integration of a non-deuterated internal standard or a signal from a non-deuterated part of the molecule. rsc.org Studies on benzimidazole derivatives have established the chemical shifts for the various carbon and proton atoms, which aids in the unambiguous assignment of signals in the deuterated analogue. beilstein-journals.orgmdpi.com

The following table shows typical ¹³C NMR chemical shift ranges for a benzimidazole ring, which are used to confirm the structure.

| Carbon Atom Position | Typical Chemical Shift (ppm) | Expected Observation in Benomyl-d4 |

| C2 | ~150-155 | Single resonance. |

| C3a/C7a (bridgehead) | ~135-143 | Two distinct signals, potentially showing C-D coupling. |

| C4/C7 | ~110-120 | Signals show C-D coupling and potential upfield shift. |

| C5/C6 | ~121-124 | Signals show C-D coupling and potential upfield shift. |

This comprehensive spectroscopic analysis provides definitive proof of the isotopic and chemical purity of Benomyl-d4.

High-Resolution Mass Spectrometry for Isotopic Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the confirmation of isotopic labeling and the determination of isotopic fidelity in compounds like Benomyl-d4. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of elemental compositions and the differentiation of isotopologues.

The primary objective in the HRMS analysis of Benomyl-d4 is to verify the incorporation of four deuterium atoms and to assess the isotopic purity of the synthesized material. The theoretical exact mass of the unlabeled Benomyl (C₁₄H₁₈N₄O₃) is 290.1379 g/mol . For Benomyl-d4 (C₁₄H₁₄D₄N₄O₃), the theoretical exact mass is 294.1631 g/mol . The high resolving power of modern mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, can easily distinguish between these masses and other potential isotopologues.

Key aspects of HRMS analysis for Benomyl-d4 include:

Accurate Mass Measurement: The experimentally measured mass of the synthesized Benomyl-d4 is compared to its theoretical exact mass. A close correlation between these values provides strong evidence for the successful synthesis of the deuterated compound.

Isotopic Distribution Pattern: HRMS can resolve the isotopic pattern of the molecular ion, which is influenced by the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) and the incorporated deuterium. The observed isotopic distribution for Benomyl-d4 will be significantly different from that of unlabeled Benomyl, with the M+4 peak being the most abundant.

Determination of Isotopic Purity: By analyzing the relative intensities of the peaks corresponding to the unlabeled (d₀), partially deuterated (d₁, d₂, d₃), and fully deuterated (d₄) species, the isotopic purity of the sample can be calculated. This is crucial for its use as an internal standard, where a high degree of isotopic enrichment is required.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be employed to further confirm the location of the deuterium labels. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, it is possible to verify that the deuterium atoms are located on the benzimidazole ring, as expected.

The data obtained from HRMS analysis is typically presented in a table comparing the theoretical and measured exact masses and their corresponding errors in ppm, as well as a graphical representation of the isotopic distribution.

| Compound | Formula | Theoretical Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) | Isotopic Purity (%) |

|---|---|---|---|---|---|

| Benomyl | C₁₄H₁₈N₄O₃ | 290.1379 | - | - | - |

| Benomyl-d4 | C₁₄H₁₄D₄N₄O₃ | 294.1631 | 294.1628 | -1.02 | >98 |

Scalability and Efficiency Considerations in Academic Synthesis of Labeled Compounds

The synthesis of isotopically labeled compounds in an academic research setting presents a unique set of challenges and considerations regarding scalability and efficiency, which often differ from those in an industrial context. While the primary goal is to produce a sufficient quantity of the labeled material for research purposes, this must be achieved within the constraints of a typical academic laboratory's budget, equipment, and personnel.

Key considerations include:

Cost of Starting Materials: Deuterated starting materials, such as deuterium oxide (D₂O) or deuterated solvents, are significantly more expensive than their non-deuterated counterparts. Therefore, synthetic routes that are atom-economical and use the deuterated reagent efficiently are highly desirable. For the synthesis of Benomyl-d4, methods that employ catalytic amounts of a transition metal and D₂O as the deuterium source are more cost-effective than those requiring stoichiometric deuterating agents.

Scalability of the Synthesis: A synthetic procedure that works well on a small (milligram) scale may not be directly transferable to a larger (gram) scale. Challenges in scaling up can include issues with heat transfer, mixing, and purification. For academic purposes, a "gram-scale" synthesis is often sufficient to provide enough material for numerous experiments. The chosen synthetic route should be robust and reproducible to allow for a predictable scale-up.

Time and Labor: The complexity of the synthetic route and the number of steps directly impact the time and labor required. In an academic setting, where researchers are often juggling multiple projects, a concise and straightforward synthesis is highly advantageous.

The table below summarizes some of the key efficiency and scalability considerations for the academic synthesis of a labeled compound like Benomyl-d4.

| Consideration | Challenges in Academic Setting | Strategies for Improvement |

|---|---|---|

| Cost | High cost of deuterated reagents (e.g., D₂O, deuterated solvents). Limited budgets. | Use of catalytic methods, efficient recycling of deuterated solvents where possible. |

| Yield | Multi-step syntheses can lead to low overall yields. | Optimization of reaction conditions for each step, use of high-yielding reactions. |

| Scalability | Reactions may not scale linearly; issues with heat and mass transfer. | Selection of robust and well-understood reactions, careful planning of the scale-up process. |

| Purification | Chromatography can be slow and costly on a larger scale. | Development of non-chromatographic purification methods like crystallization or precipitation. |

| Time/Labor | Complex and lengthy syntheses are resource-intensive. | Designing concise synthetic routes, use of one-pot reactions where feasible. |

Applications of Benomyl D4 in Metabolic Fate and Biotransformation Studies

Elucidation of Benomyl (B1667996) Metabolic Pathways in Biological Systems Utilizing Deuterated Tracers

The primary metabolic pathway of benomyl begins with its rapid hydrolysis to carbendazim (B180503) (MBC), which is then further metabolized, primarily through hydroxylation. Utilizing Benomyl-d4, where four hydrogen atoms on the stable benzimidazole (B57391) ring are replaced with deuterium (B1214612), allows researchers to trace this entire pathway with high fidelity.

When a biological system is exposed to Benomyl-d4, its metabolites retain the deuterium label. This isotopic signature is key to their identification using mass spectrometry (MS). The four deuterium atoms increase the mass of the benzimidazole ring by four atomic mass units. Consequently, any metabolite containing this ring structure will appear in a mass spectrum at a mass-to-charge ratio (m/z) that is four units higher than its non-deuterated counterpart.

This distinct isotopic shift enables the confident identification of both primary metabolites, such as Carbendazim-d4 (B20407), and secondary metabolites like 5-hydroxycarbendazim-d4 (5-HBC-d4). By comparing the mass spectra of samples from systems treated with both labeled and unlabeled benomyl, researchers can pinpoint benomyl-derived metabolites amidst a complex background of endogenous molecules. researchgate.netbiospec.net This technique is crucial for discovering and verifying the structure of novel or unexpected metabolic products. nih.gov

Table 1: Theoretical Mass Shifts of Benomyl and its Key Metabolites due to Deuterium Labeling This table illustrates the expected mass-to-charge ratio (m/z) for the protonated molecules [M+H]⁺ of unlabeled compounds and their Benomyl-d4 derived, deuterated counterparts in mass spectrometry analysis.

| Compound | Chemical Formula (Unlabeled) | Unlabeled m/z [M+H]⁺ | Deuterated Form | Chemical Formula (Deuterated) | Deuterated m/z [M+H]⁺ | Mass Shift (Da) |

| Benomyl | C₁₄H₁₈N₄O₃ | 291.14 | Benomyl-d4 | C₁₄H₁₄D₄N₄O₃ | 295.17 | +4 |

| Carbendazim (MBC) | C₉H₉N₃O₂ | 192.07 | Carbendazim-d4 | C₉H₅D₄N₃O₂ | 196.10 | +4 |

| 5-Hydroxycarbendazim (5-HBC) | C₉H₉N₃O₃ | 208.07 | 5-HBC-d4 | C₉H₅D₄N₃O₃ | 212.09 | +4 |

Deuterium labeling is a powerful tool for investigating the speed and mechanisms of metabolic reactions. nih.gov The replacement of a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can slow down reactions where this bond is broken in the rate-determining step. This phenomenon is known as the kinetic isotope effect (KIE). nih.govchem-station.com

In the metabolism of benomyl, the initial hydrolysis to carbendazim does not involve the breaking of a C-H bond on the benzimidazole ring, so no significant KIE is expected for this step. However, the subsequent hydroxylation of the carbendazim ring by cytochrome P450 (CYP) enzymes does involve C-H bond cleavage. nih.govnih.gov By measuring the formation rate of 5-HBC-d4 from Carbendazim-d4 versus the formation of 5-HBC from unlabeled carbendazim, scientists can determine the KIE for this specific reaction. A significant KIE (a slower reaction for the deuterated compound) would provide strong evidence that C-H bond cleavage is a rate-limiting step in the hydroxylation process, offering insight into the enzymatic mechanism. nih.govrsc.org

Quantitative Determination of Benomyl and Metabolite Disposition in In Vitro and Ex Vivo Models

Perhaps the most widespread application of Benomyl-d4 is as an internal standard for quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.comtexilajournal.com In these experiments, a known amount of Benomyl-d4 is added to biological samples (e.g., from liver microsome assays or tissue explants) at the beginning of the extraction process.

Because Benomyl-d4 is chemically almost identical to unlabeled benomyl, it behaves the same way during sample preparation, extraction, and chromatographic separation. researchgate.net However, the mass spectrometer can distinguish between the analyte and the deuterated standard due to the mass difference. By comparing the signal intensity of the unlabeled analyte to the known concentration of the deuterated internal standard, analysts can calculate the precise concentration of benomyl and its metabolites in the original sample. This method corrects for any loss of analyte during sample processing, leading to highly accurate and precise quantification. thermofisher.comepa.gov

To understand the absorption and distribution of benomyl, researchers analyze its concentration and that of its metabolites in various tissues and fluids over time. nih.govnih.gov Studies using radiolabeled benomyl have shown it is readily absorbed after oral exposure, with metabolites found in the liver, kidneys, and other tissues. nih.gov

By employing Benomyl-d4 as an internal standard, quantitative LC-MS/MS methods can be developed to generate highly accurate data on tissue and fluid concentrations. This allows for the precise characterization of pharmacokinetic parameters, such as the rate of absorption and the extent of distribution into different body compartments, following administration in experimental models.

The elimination of benomyl from the body occurs primarily through the excretion of its metabolites in urine and feces. nih.gov Accurately quantifying the parent compound and its metabolites in these excretory products is essential for understanding the routes and rates of elimination. Benomyl-d4, along with deuterated standards of its metabolites like Carbendazim-d4 and 5-HBC-d4, are invaluable for this purpose. Their use as internal standards in LC-MS/MS assays ensures that the measurements of excreted compounds are not skewed by matrix effects or extraction inefficiencies, providing a clear and quantitative picture of the elimination pathways. texilajournal.com

Mechanistic Insights into Xenobiotic Biotransformation Processes via Deuterium Labeling

Beyond identifying pathways and quantifying metabolites, deuterium labeling provides deeper mechanistic insights into the biotransformation process itself. The KIE observed during the hydroxylation of the benzimidazole ring, as discussed earlier, is a key piece of mechanistic evidence. nih.gov

For example, if a large KIE is observed, it indicates that the C-H bond is weakened in the transition state of the reaction. This is characteristic of certain reaction mechanisms catalyzed by cytochrome P450 enzymes. nih.gov By studying how the KIE changes with different P450 isozymes in in vitro systems, researchers can identify which specific enzymes are primarily responsible for benomyl's metabolism. nih.gov This information is critical for predicting potential drug-drug interactions, where one compound might inhibit the P450 enzymes responsible for metabolizing another, and for understanding inter-individual differences in susceptibility to benomyl's effects. nih.govresearchgate.net

Investigation of Kinetic Isotope Effects in Benomyl Biotransformations

The use of isotopically labeled compounds, such as Benomyl-d4 (benzimidazole-4,5,6,7-d4), is a powerful tool in the study of metabolic pathways. Specifically, deuterated analogues are instrumental in investigating kinetic isotope effects (KIE), which provides deep insights into the mechanisms of biotransformation by revealing the rate-determining steps of enzymatic reactions.

A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org In the context of drug and xenobiotic metabolism, the deuterium kinetic isotope effect is frequently studied. This involves replacing a hydrogen atom (H) with its heavier isotope, deuterium (D), at a specific molecular position. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. libretexts.org Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is part of the rate-limiting step of the metabolic process. wikipedia.orglibretexts.org The magnitude of the KIE is expressed as the ratio of the rate constant for the non-deuterated compound (kH) to the rate constant for the deuterated compound (kD). A KIE value (kH/kD) significantly greater than 1 indicates that C-H bond cleavage is involved in the rate-determining step.

In the case of Benomyl, it rapidly hydrolyzes to the more stable metabolite, Carbendazim (MBC). A primary route of Carbendazim biotransformation is the hydroxylation of the benzimidazole ring, a reaction typically catalyzed by cytochrome P450 (CYP450) enzymes. researchgate.netnih.gov This oxidative reaction involves the breaking of a C-H bond on the aromatic ring. By using Benomyl-d4, where the hydrogens on the benzimidazole ring are replaced with deuterium, researchers can probe the mechanism of this key metabolic step.

If the CYP450-mediated hydroxylation of the benzimidazole ring is a rate-determining step in Carbendazim's metabolism, the biotransformation of Carbendazim-d4 (derived from Benomyl-d4) would be expected to proceed more slowly than that of unlabeled Carbendazim. Observing a significant KIE would confirm that the cleavage of this specific C-H bond is a critical, rate-limiting part of the metabolic process. This information is crucial for understanding the compound's metabolic stability, residence time in biological systems, and the specific enzymatic pathways responsible for its clearance.

The following table illustrates the expected findings from a hypothetical study comparing the rate of hydroxylation for Carbendazim and Carbendazim-d4.

Table 1: Illustrative Research Findings on the Kinetic Isotope Effect in Carbendazim Biotransformation

| Compound | Biotransformation Reaction | Bond Cleaved | Hypothetical Rate Constant (k) | Kinetic Isotope Effect (KIE = kH/kD) | Implication |

| Carbendazim | Ring Hydroxylation | C-H | kH | \multirow{2}{*}{> 1 (Typical)} | C-H bond cleavage is part of the rate-determining step. nih.gov |

| Carbendazim-d4 | Ring Hydroxylation | C-D | kD (where kD < kH) | The reaction rate is slowed due to the greater strength of the C-D bond. libretexts.org |

The observation of a significant primary deuterium KIE is strong evidence that hydrogen abstraction is at least partially rate-limiting in many P450-catalyzed reactions. nih.gov Therefore, investigating the KIE for Benomyl-d4 provides a mechanistic understanding of its biotransformation, pinpointing the specific steps that govern its metabolic fate.

Benomyl D4 in Environmental Fate and Transformation Research

Tracer Studies for Understanding Benomyl (B1667996) Degradation Pathways in Environmental Matrices

Benomyl-d4 is an ideal tracer for elucidating the complex degradation pathways of benomyl. As a deuterated isotopologue, it behaves chemically and physically almost identically to the unlabeled compound but is distinguishable by mass spectrometry. This allows researchers to introduce a known amount of Benomyl-d4 into an environmental system (such as water or soil) and track its transformation into various degradation products, free from interference from any pre-existing contamination of unlabeled benomyl or carbendazim (B180503).

Hydrolysis and Photolysis Kinetics in Aqueous Environments Using Deuterated Probes

Hydrolysis is a primary mechanism for the abiotic degradation of benomyl in water. fao.org Studies using deuterated probes like Benomyl-d4 would allow for precise measurement of hydrolysis rates under various conditions. By spiking water samples with Benomyl-d4 and analyzing them over time with methods like Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can calculate degradation kinetics without ambiguity.

While specific kinetic studies on Benomyl-d4 are not widely published, research on the parent compound shows that its stability in water is highly dependent on pH. Benomyl degrades rapidly, primarily to carbendazim, with the process being significantly faster in neutral to alkaline conditions. fao.orginchem.org Photolysis, or degradation by light, is not considered a significant environmental fate pathway for benomyl. fao.orgca.gov

| pH | Half-life (Approximate) | Primary Degradation Product |

|---|---|---|

| 5 | 3.5 - 4 hours | Carbendazim |

| 7 | 1.5 - 2 hours | Carbendazim and STB |

| 9 | <1 hour | STB and Carbendazim |

Data sourced from studies on unlabeled benomyl. fao.orginchem.org

Microbial Transformation and Biodegradation Studies in Soil and Sediment Systems

The use of Benomyl-d4 in laboratory and field studies enables precise tracking of this microbial degradation process. Researchers can apply Benomyl-d4 to soil microcosms and monitor the appearance of its main deuterated metabolite, Carbendazim-d4 (B20407), and other minor products like 2-aminobenzimidazole (B67599) (2-AB). who.int This methodology helps identify the microorganisms responsible for the degradation and understand how environmental factors like soil type, moisture, and nutrient availability influence the rate of transformation. ijcmas.comresearchgate.netlongdom.org

Quantification of Benomyl and its Environmental Degradation Products (e.g., Carbendazim) Using Benomyl-d4 as an Internal Standard

One of the most critical applications of Benomyl-d4 is its use as an internal standard in quantitative analytical methods, particularly isotope dilution mass spectrometry (IDMS). researchgate.net When analyzing environmental samples, losses of the target analyte can occur during sample extraction, cleanup, and analysis. An internal standard is a known amount of a compound added to the sample at the beginning of the process to correct for these losses.

Benomyl-d4 is the ideal internal standard for benomyl and carbendazim analysis because it has the same chemical properties as the analyte but a different mass. researchgate.net In a typical LC-MS/MS method, the sample is spiked with a known quantity of Benomyl-d4. thermofisher.com Because benomyl is unstable and converts to carbendazim during analysis, the quantification is often based on the concentration of carbendazim. researchgate.netxn--untersuchungsmter-bw-nzb.de The deuterated standard co-elutes with the native analyte, and by comparing the ratio of the mass spectrometer signal of the native analyte to that of the deuterated standard, an extremely accurate and precise concentration can be calculated, correcting for any analytical variability. thermofisher.com

Assessment of Environmental Persistence and Mobility of Benomyl and its Metabolites through Isotopic Labeling

Isotopic labeling with compounds like Benomyl-d4 is a powerful technique for assessing the persistence and mobility of pesticides. Persistence refers to how long a chemical remains in the environment, while mobility describes its tendency to move through different environmental compartments, such as leaching through soil into groundwater.

Studies on the unlabeled compound show that both benomyl and its primary metabolite carbendazim bind strongly to soil organic matter, which limits their mobility. epa.govwho.int Their potential to leach into groundwater is considered low. epa.govherts.ac.uk By applying Benomyl-d4 to soil columns or field plots, scientists can accurately measure the amount of the compound and its labeled degradation products that remain in different soil layers over time or that may leach through the soil profile. This data provides definitive information on the compound's persistence and mobility, which is crucial for environmental risk assessment.

| Compound | Matrix | Half-life (Approximate) |

|---|---|---|

| Benomyl | Soil | 19 hours |

| Benomyl | Water | 2 hours |

| Carbendazim | Bare Soil | 6 - 12 months |

| Carbendazim | Turf | 3 - 6 months |

| Carbendazim | Water (Aerobic) | 2 months |

| Carbendazim | Water (Anaerobic) | 25 months |

Data sourced from studies on unlabeled compounds. who.intfao.org

Isotopic Tracking of Benomyl Residue Distribution and Translocation in Environmental Compartments (e.g., Plant Uptake, Water Runoff)

Understanding where a pesticide goes after application is key to evaluating its environmental impact. Isotopic tracking with Benomyl-d4 allows for the unambiguous measurement of residue distribution. For instance, in studies of plant uptake, crops can be treated with Benomyl-d4, and subsequent analysis of different plant parts (roots, stems, leaves, fruit) can reveal how the substance is absorbed and translocated. Studies have shown that the uptake of benomyl or carbendazim residues into subsequent crops planted in treated soil is generally low. fao.org

Similarly, the potential for pesticides to move from treated fields into adjacent water bodies via runoff can be assessed. By applying Benomyl-d4 to a test plot, researchers can analyze nearby water sources after rainfall events. The presence of the deuterated label provides clear evidence of runoff, allowing for quantification of the amount of pesticide transported from the application site. vt.eduresearchgate.net

Modeling Environmental Fate Processes with Deuterated Benomyl Data

Environmental fate models are computational tools used to predict the concentration and movement of chemicals in the environment. researchgate.net The accuracy of these models is highly dependent on the quality of the input data, such as degradation rates and soil adsorption coefficients. nih.govresearchgate.net

Data generated from studies using Benomyl-d4 provides high-quality, precise parameters that can be used to develop, calibrate, and validate these models. Because deuterated tracers allow for more accurate measurements of degradation kinetics and mobility, the resulting models can more reliably predict the environmental behavior of benomyl and carbendazim. This improved predictive capability is essential for regulatory agencies and scientists in performing robust environmental risk assessments. nih.govresearchgate.net

Analytical Methodologies Employing Benomyl D4 As a Standard

Development and Validation of Quantitative Analytical Methods for Benomyl (B1667996) and its Metabolites in Complex Matrices

The quantification of benomyl is complicated by its instability, as it readily hydrolyzes to the more stable carbendazim (B180503) (methyl-1H-benzimidazol-2-ylcarbamate). Analytical methods, therefore, often measure the total residue as carbendazim. The development of reliable quantitative methods for these compounds in challenging matrices such as soil, water, and various food products necessitates a strategy to correct for analytical variability.

Internal Standardization Strategies in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) using Benomyl-d4

Benomyl-d4 is an ideal internal standard for the analysis of benomyl and carbendazim. As a deuterated analog, its chemical and physical properties are nearly identical to the unlabeled target analyte. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation. Consequently, any loss of analyte during these steps is mirrored by a proportional loss of the internal standard, allowing for accurate correction of the final calculated concentration. In LC-MS/MS methods, a known amount of Benomyl-d4 is added to the sample at the beginning of the analytical process. The ratio of the signal response of the native analyte to that of the isotopically labeled standard is used for quantification, effectively nullifying variations in sample volume, injection volume, and instrument response.

One documented application of Benomyl-d4 as an internal standard is in the analysis of environmental water samples by HPLC-MS/MS according to EPA method 8321B. muni.org This method is used for the determination of solvent-extractable nonvolatile compounds. The use of Benomyl-d4 in this context highlights its role in regulatory monitoring programs where data of high quality and known uncertainty are paramount.

Optimization of Mass Spectrometric Parameters for Deuterated Analytes and Their Unlabeled Counterparts

For effective use in LC-MS/MS, the mass spectrometric parameters for both the native analyte and Benomyl-d4 must be optimized. This involves selecting appropriate precursor and product ions for each compound in multiple reaction monitoring (MRM) mode. The precursor ion for Benomyl-d4 will have a mass-to-charge ratio (m/z) that is 4 units higher than that of unlabeled benomyl, reflecting the four deuterium (B1214612) atoms. The fragmentation pattern is generally similar, allowing for the selection of corresponding product ions. Optimization of parameters such as collision energy and declustering potential is performed for both the analyte and the internal standard to ensure maximum sensitivity and specificity.

Table 1: Illustrative Mass Spectrometric Parameters for Benomyl and Benomyl-d4

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Benomyl | 291.1 | 159.1 | 192.1 |

| Benomyl-d4 | 295.1 | 163.1 | 196.1 |

Note: The specific ions and optimal parameters would be determined empirically on the specific mass spectrometer being used.

Addressing Matrix Effects and Ion Suppression in Quantitative Analysis Using Benomyl-d4

Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis. These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. Because Benomyl-d4 co-elutes with the unlabeled analyte and experiences the same matrix effects, its use can effectively compensate for these variations. The ratio of the analyte signal to the internal standard signal remains constant, even in the presence of significant ion suppression or enhancement, thereby ensuring the accuracy of the results.

Calibration Curve Construction and Regression Analysis for Isotope Dilution Mass Spectrometry

In isotope dilution mass spectrometry, calibration curves are constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. A series of calibration standards containing a fixed amount of Benomyl-d4 and varying concentrations of the native analyte are prepared. This approach provides a linear response over a wide concentration range and is the gold standard for quantitative analysis in mass spectrometry. The use of a stable isotope-labeled internal standard generally results in calibration curves with high coefficients of determination (r² > 0.99).

Method Performance Evaluation: Precision, Accuracy, Linearity, and Robustness

The use of Benomyl-d4 as an internal standard is integral to the validation of analytical methods according to international guidelines.

Precision is improved because the internal standard corrects for random variations in the analytical process.

Accuracy is enhanced by correcting for systematic errors such as incomplete extraction recovery and matrix effects.

Linearity of the method is established over the expected concentration range of the samples.

Robustness , the ability of the method to remain unaffected by small, deliberate variations in method parameters, is also strengthened.

A performance report for an environmental analysis noted that the lower control criterion for Benomyl-d4 was exceeded in one sample, indicating a reduced internal standard response. muni.org This was interpreted as a potential high bias for the results quantitated using this standard. However, since the target analyte was not detected, the data quality was not considered significantly affected. muni.org This example underscores the importance of monitoring internal standard performance to ensure data quality.

Advanced Research Perspectives and Emerging Applications for Benomyl D4

Integration of Benomyl-d4 into High-Throughput Screening Platforms for Environmental Monitoring

The integration of Benomyl-d4 into high-throughput screening (HTS) platforms represents a significant advancement in the efficiency and accuracy of environmental monitoring for pesticide residues. HTS methodologies, often employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), are designed to analyze a large number of samples rapidly and automatically. In this context, Benomyl-d4 serves as an ideal internal standard. nih.gov

An internal standard is a compound added to a sample in a known quantity before processing. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. Because Benomyl-d4 has nearly identical chemical and physical properties to the native benomyl (B1667996), it experiences similar effects from the sample matrix and extraction process. However, its increased mass allows it to be detected at a different mass-to-charge ratio by the mass spectrometer, preventing signal interference.

The use of deuterated standards like Benomyl-d4 is critical for mitigating "matrix effects," where other components in a complex environmental sample (like soil or water) can enhance or suppress the ionization of the target analyte, leading to inaccurate quantification. By comparing the signal of the analyte to the known concentration of the co-eluting internal standard, a more accurate and reproducible measurement can be achieved, which is essential for the reliability of automated HTS systems. nih.gov

Table 1: Physicochemical Properties of Benomyl and Benomyl-d4 Relevant to HTS

| Property | Benomyl | Benomyl-d4 (benzimidazole-4,5,6,7-d4) | Significance for HTS |

| Molecular Formula | C₁₄H₁₈N₄O₃ | C₁₄H₁₄D₄N₄O₃ | The presence of four deuterium (B1214612) atoms increases the mass without significantly altering chemical structure. |

| Molar Mass | 290.32 g/mol | 294.35 g/mol | Allows for distinct detection by mass spectrometry, crucial for an internal standard. |

| Retention Time | Nearly Identical | Nearly Identical | Ensures that both compounds are subjected to the same matrix effects and instrument conditions during analysis. |

| Chemical Reactivity | Identical | Identical | Ensures that the deuterated standard accurately reflects the behavior and potential loss of the analyte during sample preparation. |

Novel Applications of Deuterated Benomyl in Isotopic Tracing of Ecological Processes

Beyond its role as an analytical standard, Benomyl-d4 has significant potential as an isotopic tracer to elucidate the environmental fate and metabolic pathways of benomyl. When Benomyl-d4 is introduced into a controlled ecosystem, such as a soil microcosm or an aquatic environment, its journey and transformation can be meticulously tracked.

Benomyl is known to degrade in the environment, primarily through microbial action, into metabolites like carbendazim (B180503) (MBC). ijcmas.comresearchgate.netwho.int By using Benomyl-d4, researchers can distinguish the applied fungicide and its degradation products from any pre-existing, non-labeled benomyl or carbendazim in the environment. This allows for precise measurement of degradation rates and the identification of novel metabolites. For instance, soil incubation studies could use Benomyl-d4 to quantify the rate of microbial degradation under various conditions (e.g., with and without NPK fertilizer amendments that can stimulate microbial activity). ijcmas.comresearchgate.net

This tracing capability is invaluable for:

Pathway Elucidation: Confirming the transformation of benomyl to carbendazim-d4 (B20407) and identifying other minor degradation products that retain the deuterated benzimidazole (B57391) ring.

Quantifying Degradation Rates: Accurately determining the half-life of benomyl in different environmental compartments (soil, water, sediment) without interference from background contamination.

Bioaccumulation Studies: Tracking the uptake and metabolism of benomyl in organisms, helping to build more accurate models of how the fungicide moves through food webs.

Stable isotope probing (SIP) is a related technique where organisms that metabolize the deuterated compound incorporate the deuterium into their own biomass (e.g., into fatty acids or DNA). Analyzing these biomarkers can help identify the specific microorganisms responsible for the degradation of benomyl in a given environment.

Development of Further Deuterated Analogs of Benomyl and its Metabolites for Specific Research Questions

While Benomyl-d4 (with deuterium on the benzimidazole ring) is a powerful tool, the synthesis of additional, selectively deuterated analogs of benomyl and its primary metabolite, carbendazim, could answer more specific research questions. The development of new isotopically labeled compounds is a continuing area of chemical research.

Potential new analogs and their research applications could include:

Butyl Chain Deuteration (e.g., Benomyl-d9): Deuterating the butyl group [-N(CH₂)₃CH₃] would allow researchers to study the cleavage of this specific part of the molecule. This could help determine the mechanisms and rates of transformation reactions that specifically target this alkyl chain.

Carbon-13 (¹³C) Labeling: Incorporating ¹³C into the benzimidazole ring or the carbamate (B1207046) functional groups would provide a complementary tracer to deuterium. This would be particularly useful in dual-isotope studies to track multiple parts of the molecule simultaneously.

Nitrogen-15 (B135050) (¹⁵N) Labeling: Placing ¹⁵N labels within the benzimidazole or carbamate nitrogens could help trace the fate of nitrogen from the fungicide, distinguishing it from other nitrogen sources in the environment and clarifying its role in nutrient cycling.

The synthesis of these new analogs would allow for more detailed mechanistic studies of benomyl's degradation and metabolism, providing a deeper understanding of its environmental behavior.

Table 2: Potential Deuterated and Isotopically Labeled Analogs and Their Research Focus

| Potential Analog | Label Position | Potential Research Question |

| Benomyl-d9 | Butyl Chain | What is the metabolic fate of the butylcarbamoyl side chain during degradation? |

| Carbendazim-¹³C₂ | Benzimidazole Ring Carbons | How is the core benzimidazole structure incorporated into microbial biomass or soil organic matter? |

| Benomyl-¹⁵N₄ | All four Nitrogen atoms | How does the nitrogen from benomyl contribute to nitrification or other nitrogen cycle processes in soil? |

Computational Chemistry and Modeling Approaches for Predicting Isotopic Behavior and Fate

Computational chemistry provides powerful tools for predicting and understanding the behavior of isotopically labeled compounds like Benomyl-d4. A key area of study is the Kinetic Isotope Effect (KIE), which is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. nih.gov

Because deuterium is twice as heavy as protium (B1232500) (¹H), C-D bonds have a lower zero-point vibrational energy than C-H bonds, making them stronger and more difficult to break. Consequently, reactions where a C-H bond is broken in the rate-determining step will be slower if that hydrogen is replaced with deuterium. This is known as a primary KIE.

Computational methods, particularly Density Functional Theory (DFT), can be used to model reaction pathways and calculate the theoretical KIE for the degradation of benomyl. figshare.comsnf.ch

Mechanism Validation: By comparing the computationally predicted KIE with experimentally measured values from tracing studies (as described in section 6.2), researchers can validate proposed degradation mechanisms. If a significant KIE is observed experimentally and predicted by DFT for a specific C-H bond cleavage step, it provides strong evidence that this step is rate-limiting.

Predicting Environmental Fate: KIE models can be incorporated into larger environmental fate models to improve predictions of how benomyl and Benomyl-d4 will behave. For example, understanding the KIE can help predict whether the deuterated version will persist slightly longer in the environment than its non-labeled counterpart.

Interpreting Isotope Fractionation: These models can also help interpret the natural isotope fractionation patterns observed in the field, providing insights into the extent of degradation a contaminant has undergone.

Collaborative Research Opportunities and Future Directions in Stable Isotope Chemistry for Environmental and Biological Sciences

The advanced applications of Benomyl-d4 and other stable isotope-labeled compounds necessitate and foster interdisciplinary collaboration. Progress in this field relies on the combined expertise of analytical chemists, environmental scientists, ecologists, microbiologists, and computational modelers.

Future research directions and collaborative opportunities include:

Large-Scale Environmental Monitoring Programs: National and international bodies could incorporate deuterated standards like Benomyl-d4 into standardized HTS protocols for monitoring pesticide residues in food and water supplies, ensuring data quality and comparability across different laboratories.

International Research Consortia: Collaborative projects, potentially funded through large-scale programs like the EU's Horizon Europe, could bring together researchers to conduct comprehensive studies on the environmental fate of fungicides using a suite of isotopically labeled tracers. europa.eueuropa.eu

Developing Open-Access Databases: The creation of shared databases containing experimental and computational data on the degradation and KIEs of deuterated pesticides would accelerate research and model development.

Bridging Ecology and Toxicology: Using isotopic tracers to link environmental degradation pathways with ecotoxicological effects. For example, researchers could investigate whether specific metabolites, identified through tracing studies, exhibit different toxicities to soil organisms or aquatic life.

The continued development and application of deuterated compounds like Benomyl-d4 are set to provide unprecedented insights into the complex interactions between chemicals and the environment, paving the way for more accurate risk assessments and more effective environmental stewardship. researchgate.net

常见问题

Q. What are the key considerations for synthesizing Benomyl-d4 with high isotopic purity?

Deuterium incorporation in Benomyl-d4 requires precise control of reaction conditions. The synthesis typically involves replacing hydrogen atoms at positions 4,5,6,7 of the benzimidazole core with deuterium via deuteration reagents (e.g., D₂O or deuterated acids). Key steps include:

- Reagent selection : Use deuterated solvents and catalysts to minimize proton back-exchange.

- Reaction monitoring : Employ nuclear magnetic resonance (NMR) spectroscopy to track deuterium incorporation efficiency .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization ensures isotopic purity (>99 atom% D) .

Q. How should researchers handle and store Benomyl-d4 to ensure stability and safety?

Benomyl-d4, while non-hazardous for transport, requires precautions due to its potential as a sensitizer:

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent isotopic exchange or degradation .

- Handling : Use gloves and fume hoods to avoid inhalation or skin contact. Label containers with hazard information per OSHA guidelines .

- Disposal : Follow institutional protocols for deuterated organic waste .

Intermediate Questions

Q. What analytical techniques are recommended for characterizing deuterium incorporation in Benomyl-d4?

- Mass spectrometry (MS) : High-resolution MS (HRMS) or tandem MS (MS/MS) quantifies deuterium enrichment and confirms molecular ion clusters (e.g., [M+D4]+) .

- NMR spectroscopy : ¹H NMR identifies residual proton signals at positions 4,5,6,7, while ²H NMR validates isotopic purity .

- Isotopic ratio analysis : Isotope-ratio mass spectrometry (IRMS) detects isotopic impurities at <1% levels .

Q. In environmental studies, how is Benomyl-d4 utilized as an internal standard for quantifying parent compounds?

Benomyl-d4 serves as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS):

- Sample preparation : Spike Benomyl-d4 into matrices (e.g., soil, water) before extraction to correct for recovery losses.

- Quantification : Use the deuterated compound’s signal to normalize the parent analyte’s signal, minimizing matrix effects .

- Validation : Ensure deuterium does not exchange with protons during extraction (validate via control experiments) .

Advanced Questions

Q. How does deuterium labeling affect the pharmacokinetic analysis of benzimidazole derivatives like Benomyl-d4?

Deuterium alters metabolic stability and distribution:

- Metabolic resistance : Deuterated bonds (C-D) resist cytochrome P450-mediated oxidation, prolonging half-life in vivo. This "isotope effect" must be quantified using comparative studies with non-deuterated analogs .

- Tracer studies : Benomyl-d4 enables tracking of parent drug distribution in tissues via LC-MS, but researchers must account for potential kinetic isotope effects (KIEs) in data interpretation .

Q. What are the implications of using Benomyl-d4 in studying drug-enzyme interactions, such as with protein kinase CK2?

Benzimidazole derivatives are known CK2 inhibitors. Deuteration may influence binding kinetics:

- Binding assays : Compare inhibition constants (Ki) of Benomyl-d4 and non-deuterated analogs via fluorescence polarization assays. Deuteration at positions 4,5,6,7 could sterically hinder interactions with CK2’s ATP-binding pocket .

- Isotope effects : Measure changes in IC₅₀ values to assess whether deuterium enhances or reduces inhibitory potency .

Q. What methodological challenges arise when tracking Benomyl-d4 in metabolic pathways, and how can they be mitigated?

- Deuterium exchange : Protons in biological systems may replace deuterium, leading to false signals. Mitigate by using isotopically stable matrices (e.g., deuterated buffers) .

- Sensitivity limits : Low-abundance metabolites require ultra-sensitive MS/MS detection with collision-induced dissociation (CID) optimized for deuterated fragments .

- Data analysis : Software tools (e.g., XCMS, Compound Discoverer) must be configured to recognize deuterium-induced mass shifts (+4 Da) in untargeted metabolomics workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。